2-Methoxy-6-(trifluoromethyl)benzonitrile
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Overview
Description
2-Methoxy-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a methoxy group at the second position and a trifluoromethyl group at the sixth position. This compound is known for its applications in various fields, including chemical synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(trifluoromethyl)benzonitrile typically involves the reaction of 2-methoxybenzonitrile with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to the ortho and para positions relative to itself.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron (Fe) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing the nitrile group.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzonitriles.
Electrophilic Aromatic Substitution: Formation of brominated or nitrated derivatives.
Reduction: Formation of 2-methoxy-6-(trifluoromethyl)benzylamine.
Scientific Research Applications
2-Methoxy-6-(trifluoromethyl)benzonitrile is utilized in various scientific research applications, including:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of potential drug candidates due to its unique structural properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds with target proteins, influencing their conformation and function .
Comparison with Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar in structure but with a fluorine atom instead of a methoxy group.
2-Methoxy-5-(trifluoromethyl)benzonitrile: Similar but with the trifluoromethyl group at the fifth position
Uniqueness: 2-Methoxy-6-(trifluoromethyl)benzonitrile is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with biological targets. The combination of the methoxy and trifluoromethyl groups imparts distinct electronic and steric properties, making it valuable in various research applications .
Properties
IUPAC Name |
2-methoxy-6-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJIFFRRYYZZTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273038 |
Source
|
Record name | 2-Methoxy-6-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-93-6 |
Source
|
Record name | 2-Methoxy-6-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-6-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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